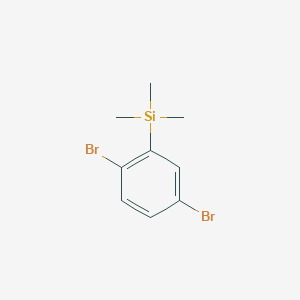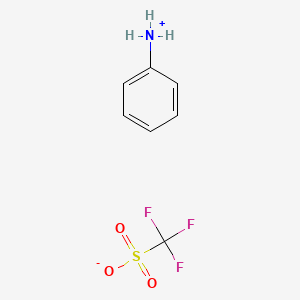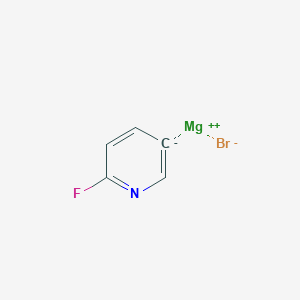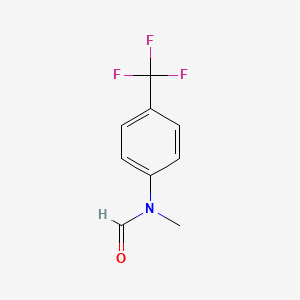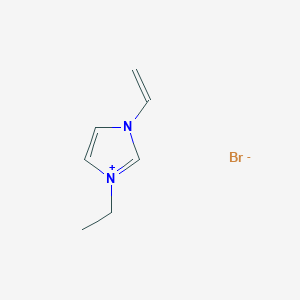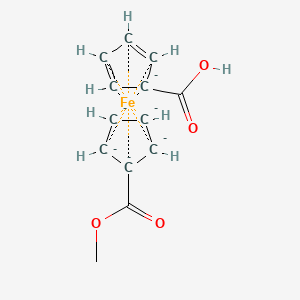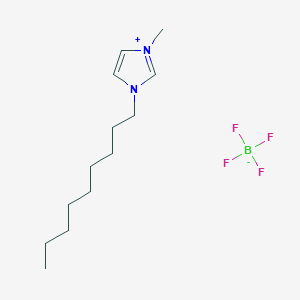
1-Methyl-3-nonylimidazolium tetrafluoroborate, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nonylimidazolium tetrafluoroborate is a compound with the molecular formula C13H25BF4N2 . It is also known by other names such as 1-nonyl-3-methylimidazolium tetrafluoroborate and 1-methyl-3-nonylimidazol-1-ium tetrafluoroborate .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1 . This indicates the presence of a nonylimidazolium cation and a tetrafluoroborate anion . Physical and Chemical Properties Analysis
The molecular weight of 1-Methyl-3-nonylimidazolium tetrafluoroborate is 296.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The exact mass is 296.2046916 g/mol .Safety and Hazards
The compound is not yet fully tested, and risks cannot be excluded if the product is handled inappropriately . Precautionary measures include avoiding contact with eyes, skin, or clothing, and wearing protective gloves, clothing, eye protection, and face protection . If in eyes, rinse continuously with water for several minutes .
Wirkmechanismus
Biochemical Pathways
. The exact effects would depend on the specific ionic liquid and its interaction with the biological system.
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its size, charge, and hydrophobicity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-nonylimidazolium tetrafluoroborate. For instance, the presence of water can affect the microscopic structure of ionic liquids . Additionally, factors such as temperature, pH, and the presence of other substances can also influence their properties and interactions.
Biochemische Analyse
Biochemical Properties
1-Methyl-3-nonylimidazolium tetrafluoroborate plays a significant role in biochemical reactions due to its unique properties as an ionic liquid. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with lipases, enhancing their catalytic efficiency in non-aqueous media . The nature of these interactions often involves the stabilization of enzyme structures and the alteration of their active sites, leading to increased reaction rates and selectivity.
Cellular Effects
The effects of 1-Methyl-3-nonylimidazolium tetrafluoroborate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been found to impact cell signaling pathways, potentially altering cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-Methyl-3-nonylimidazolium tetrafluoroborate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interactions involved . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-nonylimidazolium tetrafluoroborate can change over time. The stability of this compound is a critical factor, as it can degrade slowly in the presence of water . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal changes are essential for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-nonylimidazolium tetrafluoroborate vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant adverse effects. At high doses, it can exhibit toxic effects, potentially leading to cellular damage and dysfunction . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biochemical research.
Transport and Distribution
Within cells and tissues, 1-Methyl-3-nonylimidazolium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on different cell types and tissues.
Subcellular Localization
The subcellular localization of 1-Methyl-3-nonylimidazolium tetrafluoroborate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization, with different effects observed in the cytoplasm, nucleus, and other cellular compartments . Studying its subcellular localization provides insights into its diverse roles in cellular processes.
Eigenschaften
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQICCJINCLCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-55-3 |
Source


|
| Record name | 1H-Imidazolium, 1-methyl-3-nonyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
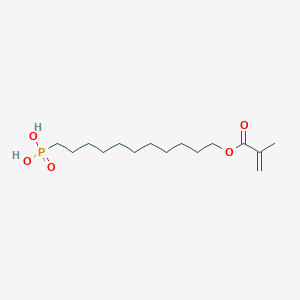

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)

